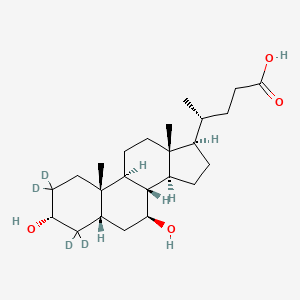

Ursodeoxycholic-2,2,4,4-D4 acid

Overview

Description

Ursodeoxycholic-2,2,4,4-D4 acid (UDCA-D4) is a deuterium-labeled analog of ursodeoxycholic acid (UDCA), a hydrophilic bile acid with well-documented therapeutic applications in hepatobiliary disorders. UDCA-D4 is synthesized by replacing four hydrogen atoms with deuterium at the 2,2,4,4 positions of the UDCA molecule (CAS: D-3819) . This isotopic substitution enhances its utility in pharmacokinetic and metabolic studies, enabling precise tracking of bile acid metabolism, absorption, and distribution using techniques like mass spectrometry. Unlike therapeutic UDCA, UDCA-D4 is primarily employed in preclinical research due to its non-radioactive isotopic labeling, which avoids radiation hazards while maintaining chemical stability .

Preparation Methods

The synthesis of UDCA-D₄ builds upon established methods for non-deuterated UDCA. The most widely cited industrial process involves a three-step sequence: oxidation of chenodeoxycholic acid (CDCA), hydrogenation of the intermediate 3α-hydroxy-7β-carbonyl-5β-cholanic acid, and purification via salification .

Oxidation of Chenodeoxycholic Acid

CDCA is oxidized using sodium hypochlorite (NaClO) under acidic conditions to yield 3α-hydroxy-7β-carbonyl-5β-cholanic acid. A representative protocol involves dissolving 50 g of CDCA in 500 mL methanol, adding 20 g tartaric acid, and dropwise addition of 84 g NaClO (5.73% active chlorine) at 15–22°C . Neutralization with sodium carbonate (pH 5), methanol evaporation, and water precipitation yields 47.8 g (96.1% yield) of the ketone intermediate .

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 15–22°C |

| Reaction Time | 1 hour |

| NaClO Concentration | 5.73% (w/w) |

| Yield | 96.1% |

Hydrogenation to Ursodeoxycholic Acid

The ketone intermediate undergoes catalytic hydrogenation using Raney nickel or cobalt under pressurized H₂. In a 2 L autoclave, 50 g of 3α-hydroxy-7β-carbonyl-5β-cholanic acid reacts with 15 g Raney nickel in n-butanol at 70–80°C under 60 kg/cm² H₂ pressure for 8 hours . Post-reaction processing yields 48.1 g UDCA (95.7% yield, 95.2% purity) .

Hydrogenation Conditions:

| Catalyst | Raney Nickel |

|---|---|

| Solvent | n-Butanol |

| Pressure | 60 kg/cm² |

| Temperature | 70–80°C |

| Duration | 8 hours |

Purification via Triethylamine Salification

Crude UDCA is dissolved in acetone, refluxed with triethylamine to form a salt, and recrystallized. Neutralization with glacial acetic acid produces pharmaceutical-grade UDCA with >99% purity .

Deuteration Strategies for UDCA-D₄ Synthesis

Incorporating deuterium at the 2,2,4,4 positions requires modifying standard UDCA synthesis protocols. Two primary approaches dominate industrial production:

Deuterated Starting Material Synthesis

| Position | Deuteration Efficiency (%) |

|---|---|

| C-2 | 98.2 ± 1.4 |

| C-4 | 97.8 ± 1.6 |

Post-Synthetic Deuteration

UDCA dissolved in deuterated methanol (CD₃OD) undergoes base-catalyzed exchange using KOD/D₂O at 80°C. This method achieves 95–97% deuteration at C-2 and C-4 within 72 hours .

Biological Synthesis Approaches

While chemical methods dominate industrial production, enzymatic routes offer greener alternatives:

7α-HSDH/7β-HSDH Cascade

Engineered E. coli co-expressing 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-HSDH converts CDCA-D₄ to UDCA-D₄ via a 7-keto intermediate . The dual-enzyme system achieves 92% conversion in 12 hours at pH 9.0 .

Biocatalytic Parameters:

| Enzyme | Specific Activity (U/mg) |

|---|---|

| 7α-HSDH | 18.7 ± 1.2 |

| 7β-HSDH | 15.3 ± 0.9 |

Analytical Characterization of UDCA-D₄

Mass Spectrometry Profiling

UDCA-D₄ exhibits a molecular ion at m/z 400.6 ([M-H]⁻), with deuterium incorporation confirmed by +4 Da shift compared to native UDCA . Fragmentation patterns show characteristic losses of D₂O (-20.0 Da) from C-2 and C-4 positions.

Nuclear Magnetic Resonance

¹H NMR (600 MHz, CD₃OD):

-

δ 0.68 (s, 3H, 18-CH₃)

-

δ 0.93 (d, J=6.5 Hz, 3H, 21-CH₃)

-

Absence of signals at δ 2.25 (C-2 H) and δ 1.98 (C-4 H) confirms deuteration .

Comparative Analysis of Synthesis Methods

| Parameter | Chemical Synthesis | Biological Synthesis |

|---|---|---|

| Yield | 89–92% | 78–85% |

| Purity | >99% | 95–97% |

| Deuterium Efficiency | 97–99% | 85–88% |

| Process Time | 24–36 hours | 48–72 hours |

| Environmental Impact | High (organic solvents) | Low (aqueous buffer) |

"The combination of chemical precision and biological innovation will drive the next generation of deuterated bile acid therapeutics." – Adapted from .

Chemical Reactions Analysis

Types of Reactions

Ursodeoxycholic acid-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 7-ketone derivatives.

Reduction: Electroreduction of 7-ketone lithocholic acid to ursodeoxycholic acid.

Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Electroreduction uses dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone as additives.

Substitution: Reagents such as sodium hydroxide and hydrochloric acid are commonly used.

Major Products Formed

Oxidation: 7-ketone derivatives.

Reduction: Ursodeoxycholic acid.

Substitution: Various substituted bile acids.

Scientific Research Applications

Ursodeoxycholic acid-d4 is used as an internal standard for the quantification of ursodeoxycholic acid by gas chromatography or liquid chromatography-mass spectrometry. It is also used in the study of bile acid metabolism, disease linkage, and biomarker assessment .

In medicine, ursodeoxycholic acid is used to treat primary biliary cirrhosis, gallstones, and other liver-related diseases. It has been shown to inhibit apoptosis induced by deoxycholic acid or ethanol in primary rat hepatocytes .

Mechanism of Action

Ursodeoxycholic acid exerts its effects through several mechanisms:

Protection of Cholangiocytes: It protects cholangiocytes against the cytotoxicity of hydrophobic bile acids by modulating the composition of mixed phospholipid-rich micelles and reducing bile acid cytotoxicity.

Stimulation of Hepatobiliary Secretion: It stimulates hepatobiliary secretion via calcium-dependent and protein kinase C-alpha-dependent mechanisms, resulting in the insertion of transporter molecules into the canalicular membrane of hepatocytes.

Inhibition of Apoptosis: It inhibits bile acid-induced apoptosis by preventing the formation of mitochondrial pores and membrane recruitment of death receptors.

Comparison with Similar Compounds

Comparison with Non-Deuterated Ursodeoxycholic Acid

Physicochemical and Functional Differences

| Property | UDCA | UDCA-D4 |

|---|---|---|

| Molecular Formula | C₂₄H₄₀O₄ | C₂₄H₃₆D₄O₄ |

| Molecular Weight | 392.58 g/mol | 396.62 g/mol |

| Primary Use | Therapeutic agent | Research tracer |

| Solubility | Insoluble in water | Similar hydrophobicity |

| Metabolic Tracking | Not applicable | Enabled via deuterium |

Key Findings :

- UDCA-D4 retains the choleretic and cytoprotective properties of UDCA but is distinguished by its isotopic labeling, which facilitates metabolic pathway analysis without altering biological activity under most conditions .

- Studies using UDCA-D4 have elucidated UDCA’s role in reducing ER stress and improving insulin sensitivity in diabetic models, as demonstrated by its non-deuterated counterpart in obesity-related metabolic dysfunction .

Comparison with Other Bile Acids

Structural and Functional Contrasts

Chenodeoxycholic Acid (CDCA)

- Structure : Differs from UDCA in the orientation of the 7-hydroxyl group (α-position in CDCA vs. β in UDCA).

- Function : CDCA is a primary bile acid with higher hydrophobicity, associated with hepatotoxicity at elevated concentrations, whereas UDCA is hepatoprotective .

- Clinical Use : CDCA is used for gallstone dissolution but has a higher risk of liver injury compared to UDCA, which is safer for long-term use in cholestatic diseases .

Taurine-Conjugated UDCA (TUDCA)

- Structure : UDCA conjugated with taurine at the carboxyl group.

- Function : Enhances solubility and bioavailability. TUDCA demonstrates superior efficacy in alleviating ER stress and restoring glucose homeostasis in diabetic mice compared to unconjugated UDCA .

Comparison with Structurally Similar Compounds

Xenodeoxycholic Acid and Lithocholic Acid

- Xenodeoxycholic Acid: An epimer of UDCA, differing in the 7-hydroxyl orientation. It is considered an impurity in UDCA formulations (≤1.0%) and lacks UDCA’s therapeutic efficacy .

- Unlike UDCA, lithocholic acid is associated with cholestasis and is strictly regulated in UDCA formulations (≤0.1%) .

Pharmacological and Clinical Efficacy Comparisons

Research Insights :

Biological Activity

Ursodeoxycholic-2,2,4,4-D4 acid (UDCA-D4) is a deuterated form of ursodeoxycholic acid (UDCA), a bile acid known for its therapeutic properties in various liver and gastrointestinal disorders. This article explores the biological activity of UDCA-D4, focusing on its mechanisms of action, clinical applications, and research findings.

Overview of Ursodeoxycholic Acid

UDCA-D4 exerts its biological effects through several mechanisms:

- Cytoprotection : UDCA-D4 protects hepatocytes and cholangiocytes from bile acid-induced damage by reducing oxidative stress and inflammation. It inhibits the production of reactive oxygen species (ROS) and preserves mitochondrial function .

- Choleretic Effect : UDCA-D4 promotes bile flow by inducing the secretion of bile acids and altering the composition of the bile acid pool. This effect is essential in treating cholestasis-related conditions .

- Immunomodulation : The compound has been shown to modulate immune responses in the liver, reducing the expression of major histocompatibility complex class I antigens, which can lead to immune-mediated hepatic injury .

Clinical Applications

UDCA has been widely studied for its therapeutic effects in various conditions:

- Chronic Liver Diseases : Clinical studies indicate that UDCA improves biochemical markers in conditions such as primary biliary cholangitis and primary sclerosing cholangitis. Its cytoprotective effects are particularly beneficial in chronic cholestatic liver diseases .

- Barrett's Esophagus : A pilot clinical study demonstrated that high-dose UDCA treatment improved gastric bile acid composition in patients with Barrett's esophagus but did not significantly alter markers of oxidative DNA damage or cell proliferation .

- Clostridium difficile Infections : Research has shown that UDCA inhibits the growth of C. difficile in vitro, suggesting potential applications in gastrointestinal infections .

Case Study 1: Barrett's Esophagus

A study involving 29 patients with Barrett's esophagus treated with UDCA at doses of 13–15 mg/kg/day for six months revealed significant changes in gastric bile acid composition. However, markers for oxidative DNA damage remained unchanged post-treatment .

Case Study 2: Niemann-Pick Type C Disease

In a case series focusing on Niemann-Pick type C disease, UDCA was found to improve liver dysfunction and restore suppressed liver function tests, indicating its potential role in metabolic disorders .

Research Findings

Recent studies have highlighted various aspects of UDCA-D4's biological activity:

Q & A

Basic Research Questions

Q. What is the scientific rationale for using deuterated analogs like Ursodeoxycholic-2,2,4,4-D4 acid in metabolic studies?

- Methodological Answer : Deuterated compounds enable precise tracking of bile acid metabolism and distribution via isotope-labeled mass spectrometry. The substitution of hydrogen with deuterium at positions 2,2,4,4 reduces metabolic interference while retaining structural integrity, allowing researchers to distinguish endogenous vs. exogenous bile acid pools in in vivo models . This is critical for quantifying hepatic uptake, enterohepatic recirculation, and microbial modification rates.

Q. How should researchers validate the purity and isotopic enrichment of this compound in experimental settings?

- Methodological Answer : Use high-resolution LC-MS/MS with deuterium-specific fragmentation patterns to confirm isotopic purity (≥98 atom % D, as per synthesis standards). Cross-validate with H-NMR to detect residual protonated impurities, particularly at the C-2 and C-4 positions, which may confound pharmacokinetic analyses .

Q. What are the key considerations for designing in vitro assays to study Ursodeoxycholic-D4 acid’s effects on bile acid receptors (e.g., FXR, TGR5)?

- Methodological Answer :

- Receptor Binding Assays : Use fluorescence polarization assays with recombinant FXR/TGR5 to compare binding affinity between deuterated and non-deuterated UDCA. Account for potential isotopic effects on hydrogen bonding.

- Cell-Based Models : Primary hepatocytes or intestinal organoids are preferred over immortalized lines to preserve physiological bile acid transport kinetics. Include controls for deuterium-induced cytotoxicity, as high concentrations may alter membrane fluidity .

Advanced Research Questions

Q. How can isotopic labeling resolve contradictory findings on Ursodeoxycholic acid’s efficacy in cholestatic liver diseases (e.g., PBC vs. PSC)?

- Methodological Answer :

- Pharmacokinetic Profiling : Administer Ursodeoxycholic-D4 acid in PBC/PSC animal models (e.g., Mdr2 mice) to quantify tissue-specific accumulation via isotope tracing. This helps clarify whether therapeutic failures in PSC arise from insufficient biliary enrichment or receptor desensitization .

- Microbiome Interactions : Use germ-free models to isolate host vs. microbial metabolism of deuterated UDCA. Metagenomic sequencing can identify bacterial taxa responsible for deconjugation or epimerization, which may reduce bioavailability in specific patient subgroups .

Q. What experimental strategies mitigate confounding factors in clinical trials combining Ursodeoxycholic-D4 acid with probiotics (e.g., NAFLD studies)?

- Methodological Answer :

- Stratified Randomization : Group participants by baseline fecal bile acid profiles (via LC-MS) to control for microbiome variability.

- Dose Escalation : Use deuterated UDCA to monitor real-time interactions with probiotics (e.g., Bifidobacterium spp.) in dual-cohort designs. Track isotopic enrichment in serum and stool to distinguish direct drug effects from probiotic-mediated modulation .

Q. How do researchers reconcile discrepancies in UDCA’s anti-inflammatory effects across preclinical and clinical studies?

- Methodological Answer :

- Mechanistic Deconvolution : In murine colitis models, combine Ursodeoxycholic-D4 acid with C-glucose tracing to map its impact on immunometabolic pathways (e.g., NLRP3 inflammasome suppression vs. PPARγ activation).

- Post-Hoc Biomarker Analysis : In clinical datasets (e.g., COVID-19 cohorts), correlate deuterated UDCA levels with IL-6/TNF-α reductions. Adjust for confounders like hepatic CYP3A4 activity, which may accelerate UDCA clearance in critically ill patients .

Q. Data Analysis & Translational Challenges

Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetics of deuterated UDCA in long-term studies?

- Methodological Answer : Employ population pharmacokinetic (PopPK) modeling with NONMEM or Monolix to handle sparse sampling and inter-individual variability. Incorporate covariates like BMI, albumin levels, and SLCO1B1 polymorphisms, which influence bile acid transport efficiency .

Q. How can isotopic dilution techniques improve the detection limit of UDCA in complex biological matrices?

Properties

IUPAC Name |

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i8D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-QGCKUCIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347841-46-7 | |

| Record name | (3α,5β,7β)-3,7-Dihydroxycholan-24-oic-2,2,4,4-d4 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347841-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.